molecular formula C20H13FN2O2S B5084886 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide

Cat. No.: B5084886
M. Wt: 364.4 g/mol
InChI Key: MKMYVTOVFAIPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide, also known as BF-168, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-induced cell damage. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound has also been found to have low toxicity in animal models, which is a desirable characteristic for potential therapeutic applications. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide. One potential area of research is to further elucidate the mechanism of action of this compound. This could involve studying its effects on specific enzymes and signaling pathways in more detail. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This could help to determine the optimal dosage and administration route for potential therapeutic applications. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide is synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 2-mercaptobenzothiazole to form 2-(2-fluorophenylthio)benzothiazole. This intermediate is then reacted with 3-hydroxy-4-nitrobenzaldehyde to form this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, this compound has been shown to protect against oxidative stress-induced cell damage.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMYVTOVFAIPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.